molecular formula C56H56N6O5 B12801747 2'-Cyclohexylamino-5',N6-bis(4-methoxytrityl)-2'-deoxyadenosine CAS No. 134934-76-2

2'-Cyclohexylamino-5',N6-bis(4-methoxytrityl)-2'-deoxyadenosine

Cat. No.: B12801747
CAS No.: 134934-76-2
M. Wt: 893.1 g/mol
InChI Key: WTFCJZXRRGLQPX-COZRLZDLSA-N
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Description

2’-Cyclohexylamino-5’,N6-bis(4-methoxytrityl)-2’-deoxyadenosine is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in scientific research and medicine due to their ability to interfere with nucleic acid synthesis and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Cyclohexylamino-5’,N6-bis(4-methoxytrityl)-2’-deoxyadenosine typically involves multiple steps, including the protection of functional groups, nucleophilic substitution reactions, and deprotection steps. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2’-Cyclohexylamino-5’,N6-bis(4-methoxytrityl)-2’-deoxyadenosine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation might yield a hydroxylated product, while substitution could result in a different nucleoside analog.

Scientific Research Applications

2’-Cyclohexylamino-5’,N6-bis(4-methoxytrityl)-2’-deoxyadenosine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its effects on nucleic acid synthesis and function.

    Medicine: Investigated for potential therapeutic uses, such as antiviral or anticancer agents.

    Industry: Utilized in the development of diagnostic tools and biochemical assays.

Mechanism of Action

The mechanism of action of 2’-Cyclohexylamino-5’,N6-bis(4-methoxytrityl)-2’-deoxyadenosine involves its incorporation into nucleic acids, where it can interfere with DNA or RNA synthesis. This interference can inhibit the replication of viruses or the proliferation of cancer cells. The molecular targets and pathways involved include DNA polymerases and other enzymes critical for nucleic acid metabolism.

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxyadenosine: A naturally occurring nucleoside involved in DNA synthesis.

    2’-Fluoro-2’-deoxyadenosine: A synthetic analog with enhanced stability and biological activity.

    2’-C-Methyl-2’-deoxyadenosine: Another synthetic analog with potential antiviral properties.

Uniqueness

2’-Cyclohexylamino-5’,N6-bis(4-methoxytrityl)-2’-deoxyadenosine is unique due to its specific chemical modifications, which can confer distinct biological properties and potential therapeutic benefits compared to other nucleoside analogs.

Properties

CAS No.

134934-76-2

Molecular Formula

C56H56N6O5

Molecular Weight

893.1 g/mol

IUPAC Name

(2R,3R,4R,5R)-4-(cyclohexylamino)-2-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-5-[6-[[(4-methoxyphenyl)-diphenylmethyl]amino]purin-9-yl]oxolan-3-ol

InChI

InChI=1S/C56H56N6O5/c1-64-46-32-28-41(29-33-46)55(39-18-8-3-9-19-39,40-20-10-4-11-21-40)61-52-50-53(58-37-57-52)62(38-59-50)54-49(60-45-26-16-7-17-27-45)51(63)48(67-54)36-66-56(42-22-12-5-13-23-42,43-24-14-6-15-25-43)44-30-34-47(65-2)35-31-44/h3-6,8-15,18-25,28-35,37-38,45,48-49,51,54,60,63H,7,16-17,26-27,36H2,1-2H3,(H,57,58,61)/t48-,49-,51+,54-/m1/s1

InChI Key

WTFCJZXRRGLQPX-COZRLZDLSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)[C@H]6[C@@H]([C@H]([C@H](O6)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC)O)NC1CCCCC1

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)C6C(C(C(O6)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC)O)NC1CCCCC1

Origin of Product

United States

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